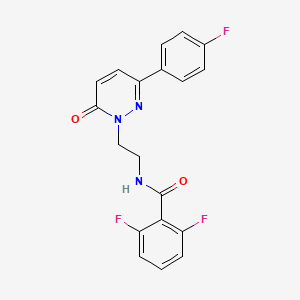

2,6-difluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex fluorinated compounds often involves strategic incorporation of fluorine atoms into organic frameworks, exploiting their electronegativity and small size. For example, the synthesis of fluorinated benzamide neuroleptics demonstrates the utility of fluorine in medicinal chemistry, highlighting methods for incorporating fluorine into organic molecules (Mukherjee, 1991). Moreover, the creation of 2,2-difluorovinyl compounds via rhodium-catalyzed C-H activation showcases advanced techniques for introducing fluorine into complex molecules, offering pathways to synthesize fluorinated heterocycles (Wu et al., 2017).

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms. For instance, crystal structure analysis can reveal how fluorine substitution affects molecular conformation and intermolecular interactions, as seen in the study of various N-[2-(trifluoromethyl)phenyl]benzamides (Suchetan et al., 2016). These analyses are crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions and Properties

Fluorinated compounds participate in unique chemical reactions, attributed to the electronegative and lipophilic nature of fluorine. Research into the coupling reactions of benzamides with difluorovinyl tosylate highlights the potential to create diverse fluorinated heterocycles, offering insights into novel reaction pathways and mechanisms (Wu et al., 2017).

Applications De Recherche Scientifique

Antioxidant Capacity Assays

Research into the antioxidant capacity of compounds often involves assays such as the ABTS/PP decolorization assay, which evaluates the antioxidant capacity of substances. Although the specific compound was not directly studied, methodologies like these are crucial for understanding the antioxidant properties of a wide range of compounds, including potentially those with similar structures to the one specified (Ilyasov et al., 2020).

Amyloid Imaging in Alzheimer's Disease

The development of amyloid imaging ligands, including radioligands, plays a significant role in the early detection and treatment evaluation of Alzheimer's disease. While the specific compound is not mentioned, the research into similar compounds for imaging purposes highlights the importance of structural design in developing diagnostic tools (Nordberg, 2007).

Synthesis Methodologies

The practical synthesis of related compounds, such as 2-fluoro-4-bromobiphenyl, is critical for the development of pharmaceuticals and other chemical entities. These synthesis methodologies can provide insights into the potential chemical manipulations and applications of the compound (Qiu et al., 2009).

Phase Behavior and Applications of Ionic Liquids

Studies on the phase behavior of ionic liquids with various solutes have implications for the solubility and potential applications of a wide range of compounds, including fluorinated ones. Understanding these interactions can lead to applications in separation processes and novel solvent systems (Visak et al., 2014).

Propriétés

IUPAC Name |

2,6-difluoro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O2/c20-13-6-4-12(5-7-13)16-8-9-17(26)25(24-16)11-10-23-19(27)18-14(21)2-1-3-15(18)22/h1-9H,10-11H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZRCPZECCQCOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2497830.png)

![5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2497831.png)

![4-[2-[2-(Dimethylamino)ethoxy]phenyl]piperazine-1-sulfonyl fluoride](/img/structure/B2497834.png)

![methyl (2Z)-2-[2-(biphenyl-4-yl)hydrazinylidene]-4-chloro-3-oxobutanoate](/img/structure/B2497836.png)